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Abstract
SKLB1002 is a novel, potent, and selective small-molecule inhibitor of Vascular Endothelial

Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Developed through a

restricted de novo design method, SKLB1002 has demonstrated significant anti-angiogenic

and anti-tumor activity in both in vitro and in vivo models.[1][2] This technical guide provides a

comprehensive overview of the discovery, synthesis pathway, mechanism of action, and

biological activity of SKLB1002, supported by detailed experimental protocols and quantitative

data.

Discovery and Rationale
SKLB1002 was identified through a computational, structure-based drug design strategy aimed

at discovering novel VEGFR-2 inhibitors.[1][2] The rationale for its development is rooted in the

critical role of the VEGF/VEGFR-2 signaling pathway in tumor angiogenesis. By selectively

targeting the ATP-binding site of VEGFR-2, SKLB1002 effectively blocks the downstream

signaling cascades that lead to endothelial cell proliferation, migration, and the formation of

new blood vessels, which are essential for tumor growth and metastasis.[1][3][4][5]
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While the definitive, step-by-step synthesis of SKLB1002 has not been published in a single

comprehensive document, the chemical structure, N-(4-(6,7-dimethoxyquinazolin-4-

yloxy)phenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea, indicates a multi-step synthesis involving

the preparation of key intermediates: a substituted quinazoline, a substituted aniline, and an

aminothiadiazole, followed by their condensation to form the final urea-linked compound. The

following proposed synthesis pathway is based on established organo-chemical reactions for

similar molecular scaffolds.
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Caption: Proposed synthetic pathway for SKLB1002.
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SKLB1002 exerts its biological effects by acting as a potent ATP-competitive inhibitor of the

VEGFR-2 tyrosine kinase.[6] Binding of VEGF to VEGFR-2 normally induces receptor

dimerization and autophosphorylation of specific tyrosine residues within the intracellular

domain. This phosphorylation event initiates a cascade of downstream signaling pathways

crucial for angiogenesis. SKLB1002 binds to the ATP-binding pocket of the VEGFR-2 kinase

domain, preventing this autophosphorylation and thereby blocking the activation of downstream

signaling molecules. Key pathways inhibited by SKLB1002 include the MAPK (mitogen-

activated protein kinase) pathway, involving ERK1/2, JNK, and p38, as well as the FAK (focal

adhesion kinase) and Src signaling pathways.[1][3] The inhibition of these pathways ultimately

leads to a reduction in endothelial cell proliferation, migration, invasion, and tube formation.[1]
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Caption: SKLB1002 mechanism of action on the VEGFR-2 signaling pathway.
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Quantitative Biological Data
The following tables summarize the quantitative data for SKLB1002's inhibitory activity and in

vivo efficacy.

Table 1: In Vitro Kinase Inhibitory Activity of SKLB1002

Kinase Target IC50 (nM)

VEGFR-2 32

c-kit 620

Ret 2500

FMS 2900

PDGFRα 3100

Aurora A 3900

11 other kinases >10,000

Data sourced from Sigma-Aldrich product

information sheet.[6]

Table 2: In Vitro Anti-Angiogenic Activity of SKLB1002 in HUVECs

Assay Concentration Result

Cell Proliferation 10 nM Significant Inhibition

50 nM Significant Inhibition

Cell Migration 10 µM 86% Inhibition

Cell Invasion 10 µM 92% Inhibition

Tube Formation 10 µM 98% Inhibition

Data compiled from multiple

studies.[3][6]
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Table 3: In Vivo Anti-Tumor Efficacy of SKLB1002

Tumor Model Host Treatment Duration
Tumor Growth
Inhibition

SW620

(colorectal)

Xenograft

Athymic Mice
100 mg/kg/day,

i.p.
18 days 72%

HepG2 (liver)

Xenograft
Athymic Mice

100 mg/kg/day,

i.p.
18 days 63%

Data sourced

from Sigma-

Aldrich product

information

sheet.[6]

Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize

SKLB1002.

In Vitro VEGFR-2 Kinase Activity Assay (Luminescence-
based)
This protocol is for determining the IC50 value of SKLB1002 against the isolated VEGFR-2

kinase domain.

Materials:

Recombinant human VEGFR-2 kinase domain

Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)

ATP

Poly (Glu, Tyr) 4:1 substrate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b612002?utm_src=pdf-body
https://bio-protocol.org/exchange/minidetail?id=2637013&type=30
https://www.benchchem.com/product/b612002?utm_src=pdf-body
https://www.benchchem.com/product/b612002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SKLB1002 (dissolved in DMSO)

Luminescence-based ATP detection reagent (e.g., Kinase-Glo™)

White, opaque 96-well plates

Luminometer

Procedure:

Prepare serial dilutions of SKLB1002 in DMSO, and then dilute further in Kinase Assay

Buffer.

In a 96-well plate, add the diluted SKLB1002 solutions. Include wells for positive control (no

inhibitor) and negative control (no enzyme).

Prepare a master mix containing Kinase Assay Buffer, ATP, and the Poly (Glu, Tyr) substrate.

Add the master mix to all wells.

Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative

control.

Incubate the plate at 30°C for 60 minutes.

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo™ reagent

according to the manufacturer's instructions.

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

Measure luminescence using a microplate reader.

Calculate the percent inhibition for each SKLB1002 concentration and determine the IC50

value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay (MTT Assay)
This protocol measures the effect of SKLB1002 on the proliferation of Human Umbilical Vein

Endothelial Cells (HUVECs).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b612002?utm_src=pdf-body
https://www.benchchem.com/product/b612002?utm_src=pdf-body
https://www.benchchem.com/product/b612002?utm_src=pdf-body
https://www.benchchem.com/product/b612002?utm_src=pdf-body
https://www.benchchem.com/product/b612002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

HUVECs

Endothelial Cell Growth Medium (EGM-2)

Fetal Bovine Serum (FBS)

VEGF-A

SKLB1002

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

DMSO

96-well cell culture plates

Microplate reader

Procedure:

Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and allow them to

attach overnight.

Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.

Treat the cells with various concentrations of SKLB1002 in the presence of a stimulating

concentration of VEGF-A (e.g., 10 ng/mL). Include control wells with VEGF-A alone and

vehicle control (DMSO).

Incubate for 48-72 hours at 37°C in a humidified CO2 incubator.

Add MTT reagent to each well and incubate for 4 hours.

Remove the medium and dissolve the formazan crystals in DMSO.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of proliferation inhibition relative to the VEGF-A stimulated control

and determine the IC50 value.

Western Blot for VEGFR-2 Phosphorylation
This protocol assesses the inhibitory effect of SKLB1002 on VEGF-induced VEGFR-2

phosphorylation in HUVECs.

Materials:

HUVECs

VEGF-A

SKLB1002

RIPA lysis buffer with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-GAPDH

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Culture HUVECs to near confluency and serum-starve overnight.

Pre-treat cells with various concentrations of SKLB1002 for 1-2 hours.

Stimulate cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

Lyse the cells in RIPA buffer and determine the protein concentration.

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

Incubate with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
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Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room

temperature.

Detect the signal using a chemiluminescent substrate.

Strip the membrane and re-probe for total VEGFR-2 and GAPDH as loading controls.

Quantify band intensities to determine the level of phosphorylation inhibition.

In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of

SKLB1002 in a mouse xenograft model.

Materials:

Athymic nude mice

Tumor cells (e.g., SW620 or HepG2)

Matrigel (optional)

SKLB1002 formulation for injection

Calipers

Procedure:

Subcutaneously inject tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed

with Matrigel) into the flank of each mouse.

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the

formula: (Length x Width^2) / 2.

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Administer SKLB1002 (e.g., 100 mg/kg/day) or vehicle control via intraperitoneal (i.p.)

injection.
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Measure tumor volume and body weight 2-3 times per week.

At the end of the study (e.g., 18 days), euthanize the mice and excise the tumors for weight

measurement and further analysis (e.g., immunohistochemistry for CD31 to assess

microvessel density).

Calculate the tumor growth inhibition percentage.

Inject Tumor Cells

Monitor Tumor Growth

Randomize Mice

Administer SKLB1002 or Vehicle

Measure Tumor Volume & Body Weight

Euthanize & Excise Tumors

Data Analysis (TGI)
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Caption: Experimental workflow for in vivo tumor xenograft study.

Conclusion
SKLB1002 is a promising, potent, and selective VEGFR-2 inhibitor with significant anti-

angiogenic and anti-tumor properties. Its discovery through a rational design approach and its

efficacy in preclinical models highlight its potential as a candidate for further development in

cancer therapy. This technical guide provides a foundational resource for researchers

interested in the synthesis, mechanism, and biological evaluation of SKLB1002 and similar

compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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